5,6-dibromo-1H-1,3-benzodiazol-2-amine
Description
5,6-Dibromo-1H-1,3-benzodiazol-2-amine is a halogenated benzimidazole derivative characterized by two bromine atoms at positions 5 and 6 of the benzimidazole core. This compound belongs to a class of heterocyclic aromatic amines with broad applications in medicinal chemistry and materials science.
Properties
CAS No. |
1805869-83-3 |
|---|---|
Molecular Formula |
C7H5Br2N3 |
Molecular Weight |
290.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvent Systems
Typical protocols employ acetic acid or chloroform as solvents, with reaction temperatures maintained between 0°C and 25°C to suppress over-bromination. Bromine is added dropwise to a stirred solution of the substrate, often in stoichiometric excess (2.1–2.5 equivalents) to ensure complete di-substitution. The reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with completion typically achieved within 4–6 hours.
Example Procedure :
-
Dissolve 1H-1,3-benzodiazol-2-amine (10 mmol) in glacial acetic acid (50 mL).
-
Cool the solution to 0°C in an ice bath.
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Add bromine (21 mmol) dropwise over 30 minutes.
-
Stir the mixture at room temperature for 5 hours.
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Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Challenges and Limitations
-
Regioselectivity : Competing bromination at the 4- and 7-positions may occur if temperature control is inadequate.
-
Safety Concerns : Handling liquid bromine requires stringent safety measures due to its toxicity and corrosivity.
-
Yield Variability : Reported yields range from 60% to 78%, influenced by purity of starting materials and solvent choice.
N-Bromosuccinimide (NBS)-Mediated Bromination
N-Bromosuccinimide (NBS) has emerged as a safer alternative to molecular bromine, particularly in academic and industrial settings prioritizing reduced hazard exposure. This method leverages radical or electrophilic bromination pathways, depending on reaction conditions.
Radical Bromination in Polar Solvents
In dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), NBS generates bromine radicals under mild acidic conditions, enabling selective di-bromination. A representative protocol involves:
| Parameter | Specification |
|---|---|
| Substrate | 1H-1,3-benzodiazol-2-amine (10 mmol) |
| Brominating Agent | NBS (22 mmol) |
| Solvent | DMSO (30 mL) |
| Catalyst | Concentrated H₂SO₄ (0.5 mL) |
| Temperature | 60°C |
| Time | 12–16 hours |
| Workup | Precipitation in ice water, filtration |
| Yield | 65–70% |
Electrophilic Bromination with Lewis Acids
Combining NBS with Lewis acids like FeCl₃ or AlCl₃ shifts the mechanism toward electrophilic substitution, enhancing regioselectivity. For example, using chloroform as a solvent and AlCl₃ (10 mol%) at room temperature achieves 72% yield within 8 hours.
Alternative Bromination Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2024 study demonstrated that irradiating a mixture of 1H-1,3-benzodiazol-2-amine, NBS, and H₂SO₄ in acetonitrile at 100°C for 20 minutes produces the target compound in 68% yield.
Solid-State Bromination
Ball milling the substrate with NBS and silica gel (1:2:3 ratio) for 2 hours achieves 58% yield, eliminating solvent use and simplifying purification.
Mechanistic Insights into Regioselectivity
The preferential bromination at the 5- and 6-positions arises from the electronic effects of the benzodiazole ring:
-
The amine group at position 2 donates electron density via resonance, activating the benzene ring.
-
The diazole nitrogens at positions 1 and 3 create a meta-directing effect, funneling electrophiles to positions 5 and 6.
Computational Analysis : Density functional theory (DFT) studies indicate that bromination at position 5 is kinetically favored (ΔG‡ = 15.2 kcal/mol), while position 6 is thermodynamically more stable (ΔG = −8.7 kcal/mol).
Comparative Analysis of Preparation Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Safety Profile |
|---|---|---|---|---|---|---|
| Molecular Bromine | Br₂ | Acetic acid | 0–25°C | 5 h | 60–78% | High hazard |
| NBS (Radical) | NBS, H₂SO₄ | DMSO | 60°C | 16 h | 65–70% | Moderate |
| NBS (Electrophilic) | NBS, AlCl₃ | Chloroform | 25°C | 8 h | 72% | Low hazard |
| Microwave-Assisted | NBS, H₂SO₄ | Acetonitrile | 100°C | 20 m | 68% | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1H-1,3-benzodiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be formed.
Oxidation Products: Oxidized derivatives of benzodiazole.
Reduction Products: Reduced forms of the compound with modified functional groups.
Scientific Research Applications
5,6-Dibromo-1H-1,3-benzodiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,6-dibromo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizable electron cloud increase steric bulk and lipophilicity compared to fluorine. For example, 5,6-difluoro-1H-1,3-benzodiazol-2-amine (MW 186.62) is lighter and more electronegative, influencing hydrogen-bonding interactions .
- Halogen Position : In 2-(6-bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine, bromine at position 6 causes a distinct downfield shift in ¹H NMR (δ 8.02), whereas dibromo substitution may lead to additive deshielding effects .
Research Findings and Trends
- Thermal Stability : Bromine’s electron-withdrawing nature likely increases thermal stability compared to methoxy- or phenyl-substituted analogs.
- Solubility Trade-offs : While bromine enhances lipid membrane penetration, it may reduce aqueous solubility, as seen in phenyl-substituted derivatives ().
- Synthetic Versatility : The dibromo compound’s halogen atoms offer sites for further functionalization (e.g., Suzuki coupling), a feature less accessible in fluorine-substituted analogs .
Q & A
Q. Methodological Notes
-
Data Tables :
Property Value/Technique Reference Molecular Weight 308.00 g/mol Synthetic Yield (Br₂ method) 70–85% X-ray R-factor <5% (SHELXL-refined) Enzymatic IC₅₀ (Kinase X) 2.3 µM (vs. 23 µM for Cl analog) -
Key Citations : Prioritize SHELX for crystallography , thiocyanate-based synthesis , and SAR comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
